Cas no 2138269-49-3 (5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid)

5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid
- 2138269-49-3
- EN300-717034
-
- インチ: 1S/C9H9N3O3/c1-2-5-6(9(13)14)7(12-15-5)8-10-3-4-11-8/h3-4H,2H2,1H3,(H,10,11)(H,13,14)
- InChIKey: YLUAJEDPMBETBL-UHFFFAOYSA-N
- ほほえんだ: O1C(CC)=C(C(=O)O)C(C2=NC=CN2)=N1
計算された属性
- せいみつぶんしりょう: 207.06439116g/mol
- どういたいしつりょう: 207.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 92Ų
5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-717034-1.0g |
5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid |
2138269-49-3 | 1g |
$0.0 | 2023-06-06 |
5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報
Research Brief on 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2138269-49-3)
The compound 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid (CAS: 2138269-49-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid as a versatile scaffold for the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. Its imidazole and oxazole moieties contribute to its ability to interact with biological targets, making it a promising candidate for further optimization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical mediator in inflammatory signaling. The study employed structure-activity relationship (SAR) analysis to optimize the compound's potency, achieving nanomolar IC50 values in cellular assays.
Another notable application of 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid is its use in the synthesis of hybrid molecules for antimicrobial therapy. A recent preprint on BioRxiv reported its incorporation into peptidomimetics, showing enhanced activity against multidrug-resistant bacterial strains. The carboxylic acid group facilitated conjugation with peptide backbones, improving bioavailability and target engagement.
From a synthetic chemistry perspective, advances in the scalable production of this compound have been achieved through innovative catalytic methods. A 2022 patent (WO2022156789) describes a palladium-catalyzed cyclization approach that improves yield and purity, addressing previous challenges in large-scale synthesis.
Ongoing clinical investigations are exploring derivatives of this compound for neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Preliminary data from animal models of Alzheimer's disease show reduced amyloid-beta aggregation and neuroinflammation, positioning it as a potential multi-target therapeutic agent.
In conclusion, 5-ethyl-3-(1H-imidazol-2-yl)-1,2-oxazole-4-carboxylic acid represents a chemically tractable platform with diverse therapeutic potential. Future research directions include further SAR exploration, formulation development, and investigation of its pharmacokinetic properties to advance promising candidates into clinical trials.
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